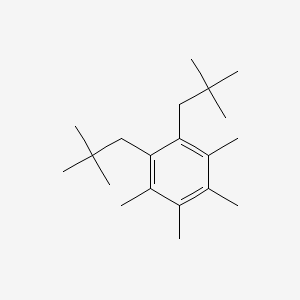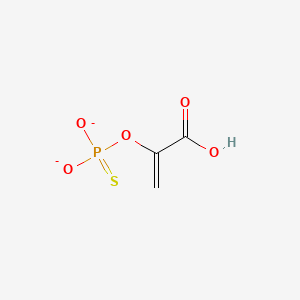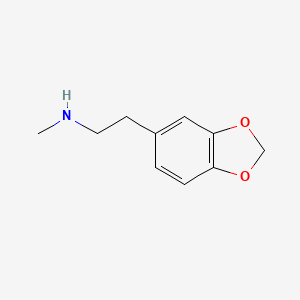
ホマリラミン
概要
説明
ホマリールアミンは、3,4-メチレンジオキシ-N-メチルフェネチルアミンとしても知られており、置換フェネチルアミンです。1956年にメルク&カンパニーによって特許を取得しました。咳止め薬として特許を取得しましたが、医学的には使用されたことはありません 。 化学的には、メチレンジオキシフェネチルアミンのN-メチル化アナログです .
2. 製法
合成経路と反応条件: ホマリールアミンは、メチレンジオキシフェネチルアミンとホルムアルデヒドを反応させて、続いて還元することにより合成できます 。 反応条件としては、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用することが一般的です。
工業的製造方法:
反応の種類:
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、対応するアミンに還元できます。
置換: ホマリールアミンは、特に窒素原子上で置換反応に関与できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的に使用される還元剤です。
置換: ハロゲン化アルキルなどの試薬を置換反応に使用できます。
主な生成物:
還元: 主な生成物は対応するアミンです。
置換: ホマリールアミンの置換誘導体。
4. 科学研究への応用
ホマリールアミンは、その法的ステータスのため、科学研究での実証された用途は限られています。 研究環境では、分析用基準物質として使用されています .
科学的研究の応用
Homarylamine has limited documented applications in scientific research due to its legal status. It is used as an analytical reference standard in research settings .
Safety and Hazards
作用機序
置換フェネチルアミンとして、他のこのクラスの化合物と同様に、脳内の神経伝達物質系と相互作用する可能性があります 。 詳細な分子標的と経路は、入手可能な文献では明記されていません。
類似化合物:
メチレンジオキシフェネチルアミン(MDPEA): ホマリールアミンは、MDPEAのN-メチル化アナログです.
メチレンジオキシアンプヘタミン(MDA): ホマリールアミンは、MDAの位置異性体です.
独自性: ホマリールアミンの独自性は、その特定の化学構造と置換フェネチルアミンとしての分類にあります。
生化学分析
Biochemical Properties
Homarylamine plays a role in various biochemical reactions due to its structural similarity to other phenethylamines. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the oxidative deamination of monoamines. This interaction can lead to the inhibition of MAO, thereby affecting the levels of neurotransmitters like serotonin, dopamine, and norepinephrine. Homarylamine also interacts with proteins such as transporters and receptors, influencing their activity and function .
Cellular Effects
Homarylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, homarylamine can alter the activity of signaling pathways like the cAMP pathway, which is crucial for various cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of homarylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Homarylamine binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines in the brain. This inhibition can result in enhanced neurotransmission and altered mood and behavior. Homarylamine also interacts with other enzymes and receptors, modulating their activity and contributing to its overall effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of homarylamine change over time due to its stability, degradation, and long-term effects on cellular function. Homarylamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its potency. Long-term exposure to homarylamine can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of homarylamine vary with different dosages in animal models. At low doses, homarylamine may have minimal effects on cellular function, while higher doses can lead to significant changes in neurotransmitter levels and behavior. Threshold effects are observed at specific dosages, where the impact of homarylamine becomes more pronounced. At high doses, homarylamine can exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes .
Metabolic Pathways
Homarylamine is involved in various metabolic pathways, including those mediated by monoamine oxidase. It interacts with enzymes and cofactors that are essential for its metabolism, leading to the production of metabolites that can influence cellular function. Homarylamine can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Homarylamine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and distribution of homarylamine, influencing its activity and function .
Subcellular Localization
The subcellular localization of homarylamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Homarylamine can localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular function. The localization of homarylamine can impact its activity and function, contributing to its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: Homarylamine can be synthesized through the reaction of methylenedioxyphenethylamine with formaldehyde, followed by reduction . The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Types of Reactions:
Reduction: The compound can be reduced to its corresponding amine using reducing agents like sodium borohydride.
Substitution: Homarylamine can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products:
Reduction: The major product is the corresponding amine.
Substitution: Substituted derivatives of homarylamine.
類似化合物との比較
Methylenedioxyphenethylamine (MDPEA): Homarylamine is the N-methylated analog of MDPEA.
Methylenedioxyamphetamine (MDA): Homarylamine is a positional isomer of MDA.
Uniqueness: Homarylamine’s uniqueness lies in its specific chemical structure and its classification as a substituted phenethylamine
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-4-8-2-3-9-10(6-8)13-7-12-9/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJOMVMFYOUDPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196385 | |
| Record name | Homarylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451-77-4 | |
| Record name | N-Methyl-1,3-benzodioxole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homarylamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homarylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMARYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FJ4B5B368 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that homarylamine hydrochloride was found to be inactive as an antitussive agent. Can you elaborate on what this means and its significance?
A1: The research paper [] investigated various compounds for their ability to suppress cough in a controlled experimental setting using cats. They found that, unlike some other compounds tested (d-methorphan HBr, carbetapentane citrate, codeine SO4, and chlophedianol HCl), homarylamine hydrochloride did not demonstrate any cough-suppressing activity in their model. This finding is significant because it suggests that homarylamine hydrochloride, at least when administered in the way described in the study, is unlikely to be effective as a cough suppressant.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



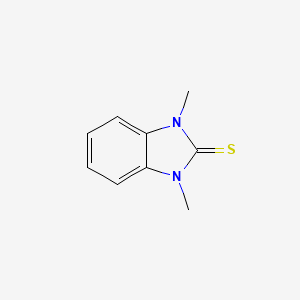
![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)

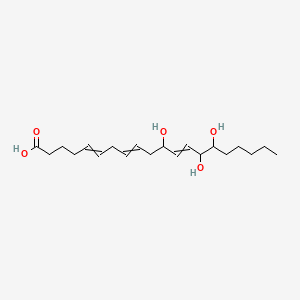
![6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester](/img/structure/B1214863.png)
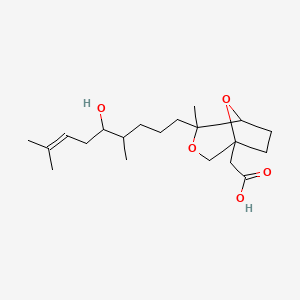
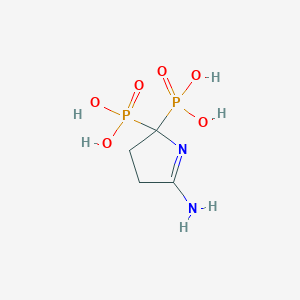
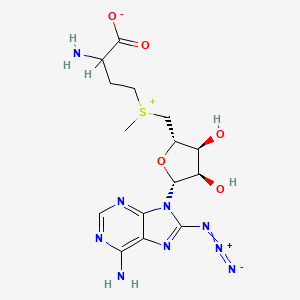
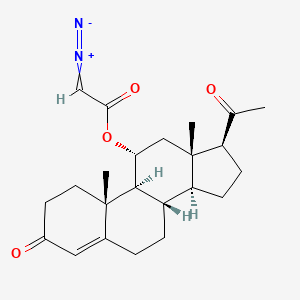
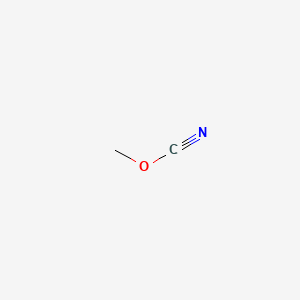
![7-Azabicyclo[2.2.1]heptane](/img/structure/B1214873.png)
